N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide
Description
N-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide is a sulfonamide derivative featuring a thiazole ring substituted with a cyclohexyl group at the 4-position and a 3-methylphenyl group attached via a methanesulfonamide linkage. Its design leverages the thiazole ring’s capacity for hydrogen bonding and π-π interactions, while the cyclohexyl group may enhance lipophilicity and membrane permeability.
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S2/c1-14-6-5-7-15(10-14)13-24(21,22)19-11-18-20-17(12-23-18)16-8-3-2-4-9-16/h5-7,10,12,16,19H,2-4,8-9,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZGKHBLIOCWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NC(=CS2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis method, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol.
Cyclohexyl Group Addition: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the thiazole derivative.
Methanesulfonamide Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfinamide or sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halides, nucleophiles, and electrophiles are employed under conditions like reflux or room temperature.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfinamides, and various substituted thiazole derivatives.
Scientific Research Applications
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: The compound can modulate receptor activity, either activating or inhibiting signal transduction pathways.
DNA Interaction: It may interact with DNA, leading to the disruption of replication and transcription processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
N-[(4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide (C₁₅H₂₃NO₃S₂)
- Key Differences : Replaces the cyclohexyl-thiazole group with a methoxytetrahydrothiopyran-substituted thiazole.
- This may reduce lipophilicity but improve aqueous stability.
N-(3-Methylphenyl)methanesulfonamide (VIDKOJ) (C₈H₁₁NO₂S)
- Key Differences : Lacks the thiazole ring and cyclohexyl group, retaining only the 3-methylphenyl-methanesulfonamide backbone.
- Implications : The absence of the thiazole moiety likely diminishes binding affinity for targets requiring heterocyclic interactions, highlighting the thiazole’s importance in the target compound’s design.
Complex Sulfonamide Derivatives
AVE-1625 (N-[1-[bis(4-chlorophenyl)methyl]-3-azetidinyl]-N-(3,5-difluorophenyl)-methanesulfonamide)
- Key Differences : Incorporates a bis(4-chlorophenyl)methyl-azetidinyl group and a difluorophenyl substituent.
Tubulysin Analog Payload (C₃₉H₅₄N₆O₆S₂)
- Key Differences: Combines a thiazole-linked methanesulfonamide with a piperidinyl-isoleucyl group and a methylsulfonylamino-phenylpropanamide chain.
- Implications : The extended structure is optimized for cytotoxic activity as an antibody-drug conjugate (ADC) payload, suggesting that the thiazole-sulfonamide core in the target compound could be adaptable for therapeutic conjugation strategies.
Data Table: Structural and Molecular Comparison
Research Findings and Implications
- Role of the Thiazole Ring : The presence of the thiazole ring in the target compound and analogs (e.g., ) is critical for mediating hydrogen bonds and aromatic interactions, which are absent in simpler sulfonamides like VIDKOJ .
- Cyclohexyl vs.
- Therapeutic Potential: Structural parallels with ADC payloads () suggest the target compound could serve as a scaffold for cytotoxic conjugates, though further studies are needed to validate this.
Biological Activity
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide is a compound with significant potential in biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- Molecular Formula : C₁₄H₁₈N₂O₂S
- Molecular Weight : 282.37 g/mol
- CAS Number : 2109228-56-8
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of signaling pathways. The thiazole ring is known for its role in various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Recent studies indicate that derivatives of thiazole compounds, including this compound, display notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been documented:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 500 |
| Candida albicans | 500 |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal species.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results indicate a promising potential for this compound as an anticancer agent, particularly in targeting specific cancer types.
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds similar to this compound:
- Study on Enzyme Inhibition : Research has shown that thiazole derivatives can inhibit cathepsin C, an enzyme implicated in various inflammatory diseases. This inhibition can lead to decreased inflammation and tissue damage associated with conditions like chronic obstructive pulmonary disease (COPD) .
- Anticancer Research : A study involving a series of thiazole derivatives demonstrated their ability to induce apoptosis in cancer cells via the mitochondrial pathway. The compounds activated caspases and increased the expression of pro-apoptotic proteins .
- Antimicrobial Efficacy : A recent investigation into thiazole compounds revealed their potential as novel antimicrobial agents against resistant strains of bacteria, showcasing their relevance in addressing public health challenges related to antibiotic resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
